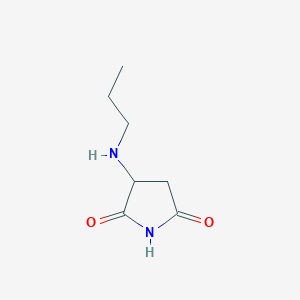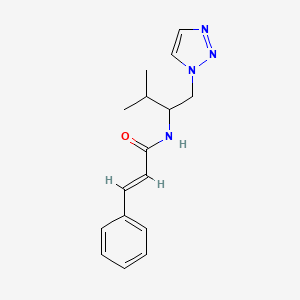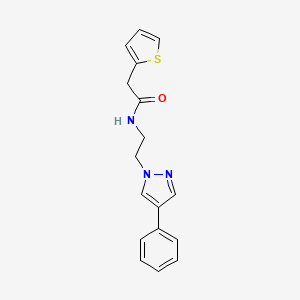
3-(Propylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propylamino)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 474766-30-8 . It has a molecular weight of 156.18 . The IUPAC name for this compound is 3-(propylamino)-2,5-pyrrolidinedione . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, including 3-(Propylamino)pyrrolidine-2,5-dione, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-(Propylamino)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
3-(Propylamino)pyrrolidine-2,5-dione is a powder in its physical form . It has a molecular weight of 156.18 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Drug Discovery
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
Pyrrolidine derivatives, such as cis-3,4-diphenylpyrrolidine, have been shown to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Antibacterial Activity
Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target . Further chemical optimization using a one-pot three-component reaction protocol delivered compounds with excellent target inhibition, initial antibacterial activities against P. aeruginosa, and no apparent cytotoxicity .
Targeting Multidrug-Resistant Bacterial Strains
The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains . This calls for further optimization to improve antibacterial activity against P. aeruginosa .
Drug Design
The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Safety and Hazards
The safety information for 3-(Propylamino)pyrrolidine-2,5-dione indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Direcciones Futuras
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of 3-(Propylamino)pyrrolidine-2,5-dione and its derivatives could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary target of 3-(Propylamino)pyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
3-(Propylamino)pyrrolidine-2,5-dione acts as a reversible inhibitor of the P450 aromatase enzyme . It binds to the enzyme and temporarily prevents it from catalyzing the conversion of androgens to estrogens.
Biochemical Pathways
By inhibiting the P450 aromatase enzyme, 3-(Propylamino)pyrrolidine-2,5-dione affects the estrogen biosynthesis pathway . This can lead to a decrease in estrogen levels, which can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of 3-(Propylamino)pyrrolidine-2,5-dione’s action primarily involve the reduction of estrogen levels . This can have various effects depending on the context, such as potentially slowing the growth of estrogen-dependent tumors.
Propiedades
IUPAC Name |
3-(propylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-8-5-4-6(10)9-7(5)11/h5,8H,2-4H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKDCBGVPLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylamino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)



![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)
![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)
![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)